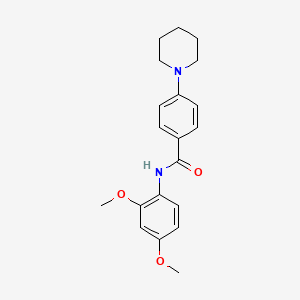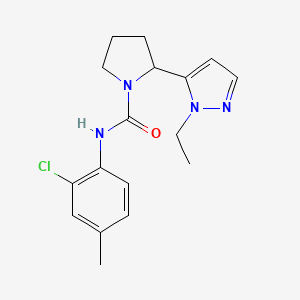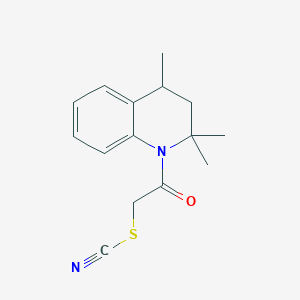![molecular formula C16H19ClN4O2S B4583437 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole sulfonamide derivatives involves intricate chemical processes to introduce specific functional groups that impart desired chemical and biological properties. For instance, the facile synthesis and investigation of biaryl pyrazole sulfonamide derivatives, including modifications to improve pharmacological activity, highlight the complexity and versatility of synthetic strategies employed in developing such compounds (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of pyrazole sulfonamides reveals crucial insights into their chemical behavior and potential interactions. The crystalline structure and molecular conformations are determined using techniques like X-ray crystallography, providing detailed information on the spatial arrangement of atoms within the molecule and its implications for biological activity (Thaher et al., 2012).
Chemical Reactions and Properties
Pyrazole sulfonamides undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include nucleophilic substitution, catalytic transformations, and reactions under specific conditions that lead to the formation of new compounds with unique structural features and biological activities (Zhu et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole sulfonamides, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. These properties are determined using various analytical techniques, providing insights into the stability, solubility, and formulation potential of these compounds for different applications.
Chemical Properties Analysis
The chemical properties of pyrazole sulfonamides, including acidity, basicity, reactivity with other chemical agents, and their inhibitory or reactive capacities towards specific enzymes or receptors, are crucial for their application in medicinal chemistry and other fields. Investigations into their reactivity, functional group modifications, and interaction with biological targets are central to understanding their potential uses and mechanisms of action (Marini et al., 2012).
Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research has shown that derivatives of this compound exhibit significant antibacterial and antimicrobial properties. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. Their study highlighted the potential of these compounds in combating bacterial infections due to their high activities against certain strains (Azab, M. E., Youssef, M., & El‐Bordany, E. A., 2013).
Anticancer Potential
Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including sulfonamide compounds, and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings suggest that some of these compounds, notably N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, show promising anti-inflammatory and analgesic activities with potential anticancer applications (Küçükgüzel, Ş., et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrases, which play a significant role in various physiological processes. Büyükkıdan et al. (2017) synthesized metal complexes based on a pyrazole-based sulfonamide and tested their inhibition on human carbonic anhydrase isozymes I and II. Their results indicated potent inhibitory activity, suggesting potential therapeutic applications in conditions where enzyme activity needs to be regulated (Büyükkıdan, N., et al., 2017).
Sulfonamide Hybrids with Pharmacological Activities
Sulfonamides, including the specific compound discussed, form an important class of drugs with a wide range of pharmacological activities. Ghomashi et al. (2022) reviewed recent advances in sulfonamide hybrids, demonstrating their significant biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects. These studies underscore the compound's versatility in drug development and its role in creating new therapeutic agents (Ghomashi, R., et al., 2022).
properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-3-21-10-16(11(2)20-21)24(22,23)19-7-6-12-9-18-15-5-4-13(17)8-14(12)15/h4-5,8-10,18-19H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSFZIDPYKAETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Chloro-1H-indol-3-YL)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)

![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

